molecular formula C26H27NO4S B2427300 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone CAS No. 1448062-96-1

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone

Cat. No.: B2427300
CAS No.: 1448062-96-1
M. Wt: 449.57
InChI Key: XWHNGHZDCAVNRX-UHFFFAOYSA-N
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Description

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and a diphenylethanone moiety

Preparation Methods

The synthesis of 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step often involves sulfonylation reactions where a methoxyphenyl sulfonyl chloride reacts with the piperidine ring.

    Attachment of the diphenylethanone moiety: This can be done through Friedel-Crafts acylation reactions, where the piperidine derivative reacts with diphenylethanone under acidic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxyphenyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound can be used in the study of biological pathways and interactions, particularly those involving sulfonyl and piperidine groups.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring can enhance binding affinity. The diphenylethanone moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar compounds to 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone include:

    1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone: This compound features a thiophene ring instead of the diphenylethanone moiety, which may alter its chemical properties and applications.

    N-arylsulfonyl-3-acetylindole derivatives: These compounds share the sulfonyl and acetyl groups but have an indole ring instead of a piperidine ring, leading to different biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO4S/c1-31-22-12-14-23(15-13-22)32(29,30)24-16-18-27(19-17-24)26(28)25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24-25H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHNGHZDCAVNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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